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Cat. No.: B1666232

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ 12488024, also known as AZD7268, is a potent and selective d-opioid receptor (DOR)
agonist that was under development by AstraZeneca for the treatment of major depressive
disorder (MDD).[1] As a derivative of the known DOR agonist SNC-80, AZD7268 represented
an effort to explore the therapeutic potential of the &-opioid system for mood disorders.[1] The
compound advanced to Phase 2 clinical trials before its development was discontinued in 2010
due to a lack of efficacy.[1] This technical guide provides a comprehensive overview of the
discovery, preclinical development, and clinical evaluation of AZ 12488024, summarizing key
data, experimental methodologies, and the underlying signaling pathways.

Discovery and Preclinical Development
Lead Optimization and Discovery

AZ 12488024 (AZD7268) was first described in 2007 and was developed as part of
AstraZeneca's program to investigate novel treatments for major depressive disorder.[1] The
discovery process originated from the known &-opioid receptor agonist, SNC-80. The
development of AZD7268 likely involved medicinal chemistry efforts to optimize the
pharmacokinetic and pharmacodynamic properties of the SNC-80 scaffold, aiming to enhance
selectivity and reduce potential off-target effects.
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Mechanism of Action

AZ 12488024 is a potent and selective agonist of the d-opioid receptor, a G-protein coupled
receptor (GPCR). Upon binding, it is expected to activate intracellular signaling cascades,
primarily through the Gai/o subunit, leading to the inhibition of adenylyl cyclase and a
subsequent decrease in cyclic AMP (cCAMP) levels. This modulation of neuronal excitability in
brain regions associated with mood and emotion was the therapeutic rationale for its
investigation in MDD.

Preclinical Pharmacology

Preclinical studies established the binding affinity and selectivity of AZ 12488024 for the &-
opioid receptor. While specific preclinical studies on AZD7268 have not been extensively
published, data from public databases indicate a high affinity and selectivity.[1]

Table 1: Preclinical Pharmacological Profile of AZ 12488024 (AZD7268)

Parameter Value Receptor Species

Binding Affinity (Ki) 2.7 nM[1] o-opioid receptor Not Specified

o ~2,000-fold over p- o »
Selectivity o p-opioid receptor Not Specified
opioid receptor[1]

Clinical Development
Phase 1 Clinical Trials

Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetics of
AZD7268 in healthy volunteers. These studies established a dose range for further clinical
investigation.

Phase 2 Clinical Trial (NCT00912353)

A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the
efficacy and safety of AZD7268 in patients with Major Depressive Disorder.[2] The trial enrolled
231 participants who were assigned to receive AZD7268, placebo, or the active comparator
escitalopram.[1]
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Table 2: Overview of the Phase 2 Clinical Trial (NCT00912353) for AZD7268

Parameter Description

ClinicalTrials.gov ID NCT00912353[2]

Study Title AZD7268 Safety and Tolerability Study|[2]
Indication Major Depressive Disorder (MDD)[2]
Phase 2[2]

Number of Participants 231[1]

] Randomized, Double-Blind, Placebo-Controlled,
Study Design )
Parallel Assignment

Treatment Arms AZD7268, Placebo, Escitalopram[1]

) Reduction in depressive symptoms compared to
Primary Outcome
placebo[2]

Discontinuation of Development

The development of AZD7268 was discontinued in 2010.[1] The primary reason for
discontinuation was the finding that the drug was ineffective for major depressive disorder in
the Phase 2 clinical trial.[1] Dose-limiting side effects observed in clinical trials included
syncope (fainting), hypotension (low blood pressure), and dizziness.[1]

Experimental Protocols
Radioligand Binding Assay (Representative Protocol)

This protocol describes a typical radioligand displacement assay to determine the binding
affinity (Ki) of a test compound for the d-opioid receptor.

Materials:
e Cell membranes expressing the human &-opioid receptor.

» Radioligand: [*H]Naltrindole (a selective DOR antagonist).
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Test compound: AZ 12488024 (AZD7268).

Non-specific binding control: Unlabeled naltrindole at a high concentration (e.g., 10 uM).

Binding buffer: 50 mM Tris-HCI, pH 7.4, 5 mM MgCl-.

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of AZ 12488024.

In a 96-well plate, combine the cell membranes, [3H]Naltrindole (at a concentration near its
Kd), and either binding buffer (for total binding), unlabeled naltrindole (for non-specific
binding), or the test compound (AZ 12488024) at various concentrations.

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity
using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the ICso value of AZ 12488024 by non-linear regression of the competition
binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = 1Cso / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

[3°>S]GTPyYS Functional Assay (Representative Protocol)
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This protocol describes a typical [3°*S]GTPYS binding assay to determine the functional activity
of a test compound as an agonist at the d-opioid receptor.

Materials:

Cell membranes expressing the human d-opioid receptor.

[3*S]GTPYS (a non-hydrolyzable GTP analog).

Test compound: AZ 12488024 (AZD7268).

GDP (Guanosine diphosphate).

Assay buffer: 50 mM Tris-HCI, pH 7.4, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA.

Non-specific binding control: Unlabeled GTPyS at a high concentration (e.g., 10 uM).

Procedure:

Prepare serial dilutions of AZ 12488024.

e In a 96-well plate, combine the cell membranes, GDP, and the test compound (AZ
12488024) at various concentrations.

e Pre-incubate the plate to allow the compound to bind to the receptors.

« Initiate the reaction by adding [3>*S]GTPyS to each well.

 Incubate the plate at 30°C for 60 minutes to allow for [3*S]GTPyS binding to the G-proteins.

» Terminate the reaction by rapid filtration through glass fiber filters.

o Wash the filters with ice-cold assay buffer.

o Measure the radioactivity on the filters using a scintillation counter.

» Plot the specific [3>S]GTPyYS binding against the concentration of AZ 12488024 and
determine the ECso and Emax values by non-linear regression.
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Caption: Signaling pathway of AZ 12488024 at the d-opioid receptor.

Experimental Workflow
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Caption: High-level workflow of the discovery and development of AZ 12488024.

Conclusion
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AZ 12488024 (AZD7268) is a well-characterized d-opioid receptor agonist that, despite a
strong preclinical rationale, ultimately failed to demonstrate efficacy in a Phase 2 clinical trial for
major depressive disorder. The development history of AZD7268 underscores the challenges of
translating preclinical findings in the complex field of neuropsychiatric drug discovery. While the
therapeutic journey of AZD7268 has concluded, the data and knowledge generated from its
development continue to be valuable for the scientific community in understanding the role of
the d-opioid system in mood regulation and for the design of future therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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